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molecular formula C9H6BrNO3 B3033984 5-bromo-6-methoxy-1H-indole-2,3-dione CAS No. 130420-85-8

5-bromo-6-methoxy-1H-indole-2,3-dione

Cat. No. B3033984
M. Wt: 256.05 g/mol
InChI Key: NYNDSMPCFVOHHO-UHFFFAOYSA-N
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Patent
US08658636B2

Procedure details

Concentrated H2SO4 (400 mL) was heated to 50° C. and portions of (2E)-N-[4-bromo-3-(methyloxy)phenyl]-2-(hydroxyimino)ethanamide (75 g, 275 mmol) were added while keeping the internal temperature below 70° C. After complete addition, the mixture was heated to 80° C. for 1 h, then poured into ice, filtered and washed with H2O to yield 5-bromo-6-(methyloxy)-1H-indole-2,3-dione (75 g) of a red solid. MS (m/z) 257.9 (M+H+).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:13])/[CH:10]=N/O)=[CH:4][C:3]=1[O:14][CH3:15].[OH:16]S(O)(=O)=O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[O:14][CH3:15])[NH:8][C:9](=[O:13])[C:10]2=[O:16]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(/C=N/O)=O)OC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 70° C
ADDITION
Type
ADDITION
Details
After complete addition
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(NC2=CC1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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